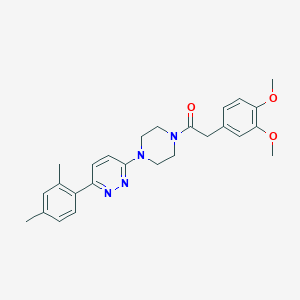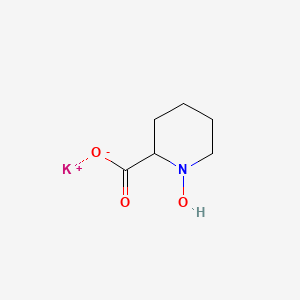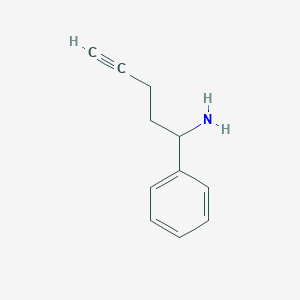![molecular formula C20H16N4OS B2499208 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-20-6](/img/structure/B2499208.png)
3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Anti-Alzheimer and Anti-COX-2 Activities
Research has shown that derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide have been synthesized and tested for their potential as anti-Alzheimer and anti-COX-2 agents. These compounds' structures were confirmed through various spectroscopic methods and elemental analyses (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).
Multicomponent Synthesis
A study developed an efficient method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions, involving compounds like 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide. The molecular structures of these synthesized compounds were analyzed using X-ray structural analysis (Dyachenko et al., 2019).
Reaction with Ortho-Formylbenzoic Acid
Another research explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. This reaction produced various compounds, one of which underwent X-ray structural analysis to understand its molecular structure (Vasilin et al., 2015).
Experimental and Theoretical Functionalization Studies
A study conducted both experimental and theoretical investigations on the functionalization reactions of specific compounds, including derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide. The goal was to understand the reaction mechanisms involved in the process (Yıldırım, Kandemirli, & Demir, 2005).
Hypertensive Activity
Compounds containing the thieno[2,3-b]pyridine moiety, including derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, have been prepared with the expectation of exhibiting hypertensive activity. The synthesis methods and the potential biological activity of these compounds were explored in depth (Kumar & Mashelker, 2007).
Antiproliferative Activity
A significant study investigated the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines. Modifications to key functional groups in these compounds, including derivatives of 3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, were found to impact their biological activity significantly (van Rensburg et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thieno[2,3-b]pyridine derivatives have been reported to have a variety of biological activities, including antimicrobial , anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
albicans . The mechanism of action is likely mediated through the inhibition of these microbial strains .
Biochemical Pathways
Given the broad range of biological activities associated with thieno[2,3-b]pyridine derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
It is known that thieno[2,3-b]pyridine derivatives exhibit antimicrobial activity, preventing the growth of certain microbial strains .
Análisis Bioquímico
Biochemical Properties
It is known that thienopyridine derivatives, to which this compound belongs, have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide may interact with enzymes such as Pim-1 kinase and could potentially play a role in modulating multidrug resistance.
Cellular Effects
Given the known antimicrobial activity of related thienopyridine derivatives , it is possible that this compound could influence cell function by interacting with microbial cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known activities of related thienopyridine derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to form the desired thienopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be
Propiedades
IUPAC Name |
3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c21-17-15-6-7-16(14-8-10-22-11-9-14)24-20(15)26-18(17)19(25)23-12-13-4-2-1-3-5-13/h1-11H,12,21H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUGANFJLAQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2499125.png)
![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)




![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

![N-(3,4-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2499140.png)


![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2499143.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)
